molecular formula C9H19NO2 B12883027 Ethyl (2-methylpentan-2-yl)carbamate

Ethyl (2-methylpentan-2-yl)carbamate

Cat. No.: B12883027
M. Wt: 173.25 g/mol
InChI Key: VXZPUIRRUBNNBK-UHFFFAOYSA-N
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Description

Ethyl (2-methylpentan-2-yl)carbamate is an organic compound with the molecular formula C9H19NO2. It is a derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by an ethyl group, and the hydrogen atom of the amino group is replaced by a 2-methylpentan-2-yl group. This compound is part of the carbamate family, which is known for its diverse applications in various fields, including agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-methylpentan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methylpentan-2-amine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the ethyl chloroformate, resulting in the formation of the carbamate.

Another method involves the use of carbon dioxide and an appropriate alcohol in the presence of a catalyst. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base, the carbamate can hydrolyze to produce 2-methylpentan-2-amine and ethyl alcohol.

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or carboxylic acids.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl group or the 2-methylpentan-2-yl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products

    Hydrolysis: 2-Methylpentan-2-amine and ethyl alcohol.

    Oxidation: Corresponding amides or carboxylic acids.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl (2-methylpentan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, carbamate compounds are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamoyl-enzyme complex, which prevents the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Ethyl (2-methylpentan-2-yl)carbamate can be compared with other carbamate derivatives such as:

    Methyl carbamate: A simpler carbamate with a methyl group instead of an ethyl group.

    Phenyl carbamate: Contains a phenyl group, offering different reactivity and biological activity.

    Butyl carbamate: Features a butyl group, which affects its solubility and stability.

The uniqueness of this compound lies in its specific alkyl substitution, which imparts distinct chemical and biological properties compared to other carbamates .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

ethyl N-(2-methylpentan-2-yl)carbamate

InChI

InChI=1S/C9H19NO2/c1-5-7-9(3,4)10-8(11)12-6-2/h5-7H2,1-4H3,(H,10,11)

InChI Key

VXZPUIRRUBNNBK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)NC(=O)OCC

Origin of Product

United States

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